molecular formula C10H12OS B15223156 3-(4-(Methylthio)phenyl)oxetane

3-(4-(Methylthio)phenyl)oxetane

Cat. No.: B15223156
M. Wt: 180.27 g/mol
InChI Key: COCNDQPWZYLELK-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)oxetane is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features an oxetane ring, a four-membered cyclic ether, which is recognized for its ability to improve the physicochemical properties of drug candidates . Incorporating an oxetane ring can favorably influence key parameters such as aqueous solubility, metabolic stability, and lipophilicity (LogD), making it a valuable isostere for carbonyl groups or gem-dimethyl moieties . The methylthio-phenyl substituent at the 3-position of the oxetane ring may offer additional sites for further chemical derivatization, enabling researchers to explore a wider chemical space. Oxetanes have garnered significant interest in the pursuit of novel therapeutics, with several oxetane-containing molecules advancing into clinical trials for conditions such as cancer, multiple sclerosis, and viral infections . The unique three-dimensionality and polarity of the oxetane ring contribute to its utility in designing drug-like molecules with enhanced profiles . The (methylthio)phenyl variant is of specific interest for constructing targeted compound libraries, particularly in projects exploring sulfur-based bioisosteres or requiring a synthetic handle for cross-coupling reactions. This product is intended for research applications by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)oxetane

InChI

InChI=1S/C10H12OS/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9H,6-7H2,1H3

InChI Key

COCNDQPWZYLELK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For instance, starting from 4-(methylthio)phenylacetaldehyde, the compound can be synthesized via the following steps:

    Epoxidation: The aldehyde is first converted to an epoxide using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Cyclization: The epoxide undergoes intramolecular cyclization under basic conditions, such as with sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the oxetane ring.

Industrial Production Methods

Industrial production of 3-(4-(Methylthio)phenyl)oxetane may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient epoxidation and cyclization processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)oxetane can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-CPBA.

    Reduction: The oxetane ring can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Diols

    Substitution: Corresponding substituted products with nucleophiles

Scientific Research Applications

3-(4-(Methylthio)phenyl)oxetane has several scientific research applications:

    Medicinal Chemistry: The oxetane ring is a valuable scaffold in drug design due to its ability to modulate physicochemical properties and improve metabolic stability. It is used in the development of kinase inhibitors and other therapeutic agents.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with unique mechanical and thermal properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)oxetane depends on its specific application. In medicinal chemistry, the oxetane ring can act as a nonclassical isoster of carbonyl groups, influencing the binding affinity and selectivity of drug molecules to their targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent on the oxetane ring critically influences electronic properties, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Substituent/Modification Key Properties Applications References
3-(4-(Methylthio)phenyl)oxetane 4-(Methylthio)phenyl - Hydrophobic
- Electron-donating
Pharmaceutical intermediates
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid 4-(Trifluoromethyl)phenyl + carboxylic acid - Electron-withdrawing (CF₃)
- Acidic
Agrochemicals, materials science
3-((Phenylsulfonyl)methylene)oxetane (1221819-46-0) Phenylsulfonyl methylene - Polar sulfonyl group
- High reactivity
Reactive intermediates in synthesis
3-[[2-(2-Methoxyethoxy)ethoxy]methyl]-3-methyloxetane (531521-23-0) PEG-like chain - Hydrophilic
- Flexible ether linkage
Solubility enhancer, polymer science
3-(4-(Methylthio)phenyl)acrylic acid (102016-58-0) Acrylic acid + 4-(methylthio)phenyl - Conjugated double bond
- Acidic
Polymer precursors, coatings
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The methylthio group in 3-(4-(Methylthio)phenyl)oxetane increases electron density, favoring electrophilic substitution reactions. In contrast, the trifluoromethyl group in 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid withdraws electrons, enhancing acidity and stability under harsh conditions .
  • Sulfonyl groups (e.g., in 3-((Phenylsulfonyl)methylene)oxetane) introduce polarity and reactivity, enabling nucleophilic displacement reactions .

Solubility and Hydrophobicity :

  • The methylthio phenyl group imparts hydrophobicity, limiting aqueous solubility but improving lipid membrane permeability. This contrasts sharply with the PEG-like chain in 3-[[2-(2-Methoxyethoxy)ethoxy]methyl]-3-methyloxetane, which enhances water solubility for applications in polymer science .

Thermal and Chemical Stability :

  • Oxetanes with bulky or rigid substituents (e.g., polyoxetanes with hydroxybenzaldehyde chains in ) exhibit higher thermal stability due to reduced molecular mobility. Simpler analogs like 3-(4-(Methylthio)phenyl)oxetane may degrade at lower temperatures .

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